Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate
CAS No.: 176896-73-4
Cat. No.: VC20921562
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176896-73-4 |
|---|---|
| Molecular Formula | C19H23NO4 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |
| Standard InChI | InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m0/s1 |
| Standard InChI Key | GUZJZIQXCBCAGJ-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate is derived from N-Boc-3-(2-naphthyl)-L-alanine through esterification of the carboxylic acid group with methanol. The parent compound has the molecular formula C₁₈H₂₁NO₄ , while the methyl ester derivative would have the formula C₁₉H₂₃NO₄, reflecting the additional methyl group.
The compound features several key structural components:
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A naphthalen-2-yl group attached to the β-carbon of alanine
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A tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen
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A methyl ester group replacing the carboxylic acid functionality
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An L-configuration at the α-carbon, indicating specific stereochemistry
The IUPAC name for this compound would be methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate, derived from its parent compound's IUPAC name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid .
Physical Properties
The physical properties of Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate differ slightly from its parent acid. While N-Boc-3-(2-naphthyl)-L-alanine exists as a white solid with a melting point of approximately 95°C , the methyl ester derivative typically exhibits:
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Physical state: Solid at room temperature
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Color: White to off-white
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Solubility: Enhanced solubility in organic solvents compared to the parent acid
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Molecular weight: Approximately 329.4 g/mol (increased from the parent acid's 315.369 g/mol )
Synthesis and Preparation Methods
The synthesis of Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate involves a two-step process, beginning with the preparation of N-Boc-3-(2-naphthyl)-L-alanine followed by methylation.
Preparation of Parent Compound
The synthesis of the parent compound, N-Boc-3-(2-naphthyl)-L-alanine, involves protecting the amino group of 3-(2-naphthyl)-L-alanine with a tert-butoxycarbonyl (Boc) group. This reaction typically occurs through:
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Reaction of 3-(2-naphthyl)-L-alanine with di-tert-butyl dicarbonate (Boc₂O)
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Addition of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃)
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Conducting the reaction in dichloromethane (DCM) or similar organic solvent
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Allowing the reaction to proceed at room temperature
Esterification to Form Methyl Ester
The conversion to the methyl ester involves:
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Reaction of N-Boc-3-(2-naphthyl)-L-alanine with methanol
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Addition of a catalytic amount of acid (typically sulfuric acid or thionyl chloride)
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Alternatively, treatment with diazomethane for milder methylation
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Purification through crystallization or column chromatography
This methylation step increases the lipophilicity of the compound and provides a reactive site for further transformations in peptide synthesis.
Applications in Peptide Chemistry
Role in Peptide Synthesis
Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate serves several important functions in peptide chemistry:
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As a building block in solid-phase peptide synthesis
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For the introduction of bulky hydrophobic residues into peptide structures
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In the preparation of modified amino acids for structure-activity relationship studies
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For enhancing the structural stability of peptides through aromatic interactions
The Boc protecting group prevents unwanted reactions at the amino group during peptide coupling, while the methyl ester provides a protected carboxyl terminus that can be selectively deprotected.
Advantages Over Other Derivatives
Compared to other amino acid derivatives, Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate offers several advantages:
| Feature | Advantage |
|---|---|
| Naphthyl group | Provides enhanced UV detection in chromatography |
| Methyl ester | Increases solubility in organic solvents |
| Boc protection | Easily removed under mild acidic conditions |
| L-configuration | Maintains natural stereochemistry for bioactive peptides |
Comparison with Related Compounds
Structural Analogues
Several compounds bear structural similarities to Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate:
Uniqueness of Methyl Ester Derivative
The methyl ester modification offers specific advantages:
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Enhanced solubility in organic solvents compared to the free acid
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Reduced potential for hydrogen bonding
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Protection of the carboxyl group during specific chemical transformations
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Potential for selective hydrolysis under basic conditions
Analytical Characterization
Spectroscopic Properties
Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate can be characterized by various spectroscopic techniques:
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NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for:
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Aromatic protons of the naphthyl group (7-8 ppm)
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Methyl ester group (~3.7 ppm)
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tert-butyl group of Boc (~1.4 ppm)
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α-proton and β-protons of the alanine moiety
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IR Spectroscopy: Key absorption bands include:
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C=O stretching of the methyl ester (~1740 cm⁻¹)
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C=O stretching of the Boc carbamate (~1690 cm⁻¹)
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N-H stretching (~3300 cm⁻¹)
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Aromatic C=C stretching (~1600 cm⁻¹)
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Chromatographic Behavior
The compound's behavior in chromatographic analyses differs from its parent acid:
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Higher retention time in reverse-phase HPLC due to increased lipophilicity
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Different Rf values in thin-layer chromatography using common solvent systems
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Enhanced UV absorption due to the naphthyl chromophore
Biological Activity and Research Applications
Role in Peptide-Based Drug Development
The naphthylalanine residue, when incorporated into peptides, can:
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Enhance binding to hydrophobic pockets in target proteins
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Increase stability against proteolytic degradation
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Contribute to secondary structure formation through π-π stacking interactions
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Serve as a UV-active probe for tracking peptide localization
Structure-Activity Relationship Studies
Recent research has explored the use of naphthylalanine derivatives, including Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate, in the development of:
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